molecular formula C5H11N B13309270 Pent-3-enylamine

Pent-3-enylamine

Cat. No.: B13309270
M. Wt: 85.15 g/mol
InChI Key: VWJYDONMXDIHNY-NSCUHMNNSA-N
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Description

Pent-3-en-1-amine: is an organic compound with the molecular formula C5H11N It is a primary amine with a double bond located at the third carbon atom in the pentane chain3-penten-1-amine . It is a colorless liquid with a characteristic amine odor and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Nucleophilic Addition of Amines: One common method to synthesize pent-3-en-1-amine is through the nucleophilic addition of primary amines to carbonyl compounds like aldehydes or ketones.

    Condensation Reactions: Another method involves the condensation of 1,3-dicarbonyl compounds with primary amines under reflux conditions.

Industrial Production Methods: Industrial production of pent-3-en-1-amine often involves large-scale nucleophilic addition reactions, where the reaction conditions are optimized for maximum yield and purity. The use of catalysts and controlled reaction environments ensures the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Pent-3-en-1-amine can undergo oxidation reactions to form corresponding oximes or other nitrogen-containing compounds.

    Reduction: The compound can be reduced to form saturated amines, such as pentylamine.

    Substitution: It can participate in substitution reactions where the amine group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed:

    Oxidation: Oximes and other nitrogen-containing derivatives.

    Reduction: Saturated amines like pentylamine.

    Substitution: Halogenated compounds and other substituted derivatives.

Scientific Research Applications

Pent-3-en-1-amine has various applications in scientific research:

Mechanism of Action

The mechanism of action of pent-3-en-1-amine involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, leading to changes in cellular processes. The compound’s double bond allows it to participate in nucleophilic addition reactions, forming intermediates that can further react to produce biologically active compounds .

Comparison with Similar Compounds

    1-Penten-3-amine: Similar in structure but with the double bond located at a different position.

    3-Penten-2-amine: Another isomer with the amine group at a different carbon atom.

    Pentylamine: A saturated analogue without the double bond.

Uniqueness: Pent-3-en-1-amine is unique due to its specific double bond position, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound in synthetic chemistry for creating specific molecular structures .

Properties

Molecular Formula

C5H11N

Molecular Weight

85.15 g/mol

IUPAC Name

(E)-pent-3-en-1-amine

InChI

InChI=1S/C5H11N/c1-2-3-4-5-6/h2-3H,4-6H2,1H3/b3-2+

InChI Key

VWJYDONMXDIHNY-NSCUHMNNSA-N

Isomeric SMILES

C/C=C/CCN

Canonical SMILES

CC=CCCN

Origin of Product

United States

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